N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a sulfonamide derivative featuring a thiophene-carboxamide core substituted with a 4-phenylpiperazine sulfonyl group and a 3-methylphenyl moiety. Its molecular structure integrates key pharmacophoric elements, including the sulfonamide group (implicated in hydrogen bonding and enzyme inhibition) and the phenylpiperazine moiety (associated with receptor modulation, particularly in neurological targets).
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-17-6-5-7-18(16-17)23-22(26)21-20(10-15-29-21)30(27,28)25-13-11-24(12-14-25)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXRFXEAMVENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonyl group , and a piperazine moiety , which are crucial for its biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 342.45 g/mol. The presence of the piperazine structure is significant as it is known for its ability to interact with various neurotransmitter receptors, which may modulate their activity.
Research indicates that the piperazine component of the compound interacts with neurotransmitter receptors, potentially influencing cell signaling pathways. This interaction suggests a mechanism that could be beneficial in treating various neurological disorders. The compound's structural characteristics allow it to act as a ligand in receptor binding studies, particularly concerning serotonin and dopamine receptors .
Antidepressant and Antipsychotic Effects
Studies have shown that compounds similar to this compound exhibit significant antidepressant and antipsychotic properties. For instance, derivatives with similar piperazine structures have demonstrated efficacy in modulating serotonin receptor activity, leading to potential applications in treating depression and anxiety disorders .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific data on this compound's direct effects are still limited .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 | 12.50 | Apoptosis |
| Study 2 | NCI-H460 | 42.30 | Cell cycle arrest |
| Study 3 | Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that while there is significant promise for therapeutic applications, further research is necessary to fully elucidate the mechanisms involved and optimize the efficacy of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, a comparative analysis with structurally analogous sulfonamide and thiophene derivatives is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Structural Similarities and Differences :
- All compounds share a sulfonamide group and thiophene/heterocyclic core. However, the substituents on the piperazine ring (e.g., phenyl, benzyl, methyl) and the carboxamide aryl group (e.g., 3-methylphenyl, 4-chlorophenyl) significantly influence bioactivity .
- The presence of a 4-phenylpiperazine sulfonyl group in the target compound differentiates it from analogs with 4-methylpiperazine or benzylpiperazine moieties, which are linked to stronger receptor affinity in some studies .
Biological Activity Trends: Receptor Modulation: Compounds with 4-methylpiperazine sulfonyl groups exhibit enhanced serotonin receptor antagonism compared to those with bulkier substituents (e.g., benzylpiperazine), likely due to steric effects . Enzyme Inhibition: The target compound’s phenylpiperazine sulfonyl group may limit COX-2 inhibition efficacy compared to benzylpiperazine derivatives, as seen in . Metal-Complex Derivatives: Ferrocene-containing analogs (e.g., compound 37 in ) demonstrate distinct anticancer mechanisms, highlighting the role of organometallic moieties in diversifying activity.
Physicochemical Properties :
- LogP values (predicted):
- Target compound: ~3.1 (moderate lipophilicity due to phenylpiperazine).
- 4-Chlorophenyl analog: ~2.8 (lower lipophilicity from polar chloro substituent) .
- Ferrocene derivative: ~4.5 (high lipophilicity from ferrocenyl group) .
- Solubility: Sulfonamide derivatives with polar piperazine groups generally exhibit better aqueous solubility than purely aromatic analogs.
Research Findings and Limitations
- Gaps in Data : While the target compound’s synthesis is documented , its detailed pharmacological profiling (e.g., IC₅₀ values, selectivity) remains unreported in open literature.
- Contradictory Evidence : Some studies suggest phenylpiperazine sulfonyl groups enhance CNS penetration , while others associate them with reduced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
